Benzyl-PEG11-Boc
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Scaffolds in Bioconjugation and Molecular Probe Development
Polyethylene glycol (PEG) and its derivatives are foundational polymers in biomedical research, prized for their biocompatibility, solubility in aqueous solutions, and ability to influence the properties of molecules to which they are attached. nih.govyoutube.com These synthetic polyether compounds are composed of repeating ethylene (B1197577) oxide units and serve as flexible linkers or spacers in a wide array of applications. youtube.comchempep.com
The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to enhance the therapeutic and diagnostic potential of proteins, peptides, and small molecules. nih.govcrimsonpublishers.com One of the primary benefits of PEGylation is the improvement of a molecule's pharmacokinetic profile. nih.gov By increasing the hydrodynamic size of the conjugated molecule, PEGylation can reduce its clearance by the kidneys and protect it from enzymatic degradation, thereby prolonging its circulation time in biological systems. nih.govnih.govnih.gov
Furthermore, the hydrophilic nature of PEG creates a hydration shell around the conjugated molecule. crimsonpublishers.comnih.gov This "stealth" property can mask the molecule from the host's immune system, reducing its immunogenicity and antigenicity. nih.govcrimsonpublishers.com This effect also limits non-specific protein adsorption, which is crucial for the in vivo stability of nanoparticle-based drug delivery systems. nih.gov The flexibility and water solubility imparted by the PEG chain can also overcome issues of poor solubility often encountered with complex biomolecules. chempep.com
Key Properties of PEG for Biomedical Applications
| Property | Description | Research Impact |
|---|---|---|
| Water Solubility | High solubility in aqueous media and many organic solvents due to hydrogen bonding with water. youtube.comchempep.com | Enables use with a wide range of biological molecules and in aqueous research environments. |
| Biocompatibility | Exhibits minimal toxicity and is approved by regulatory agencies for many applications. chempep.com | Reduces adverse biological responses in in vitro and in vivo systems. |
| Low Immunogenicity | Generally does not elicit a strong immune response. chempep.comcrimsonpublishers.com | Allows for repeated administration in research models without significant immune clearance. |
| "Stealth" Properties | Forms a hydration cloud that shields the conjugated molecule from immune cells and proteolytic enzymes. chempep.comnih.gov | Prolongs circulation half-life and enhances bioavailability. nih.govnih.gov |
| Tunable Size | Can be synthesized in various lengths, from short oligomers to long polymers. chempep.com | Allows for precise control over the hydrodynamic radius and spacing properties of the final construct. |
While simple PEG chains are useful, the development of heterobifunctional PEG derivatives has significantly expanded their utility in research. purepeg.com These linkers possess two different reactive functional groups at their termini. nih.govpurepeg.com This dual-functionality is critical for assembling complex molecular systems where two distinct entities need to be connected, such as linking a targeting ligand to a therapeutic agent or anchoring a molecule to a nanoparticle surface. nih.govpurepeg.complos.org
The distinct reactivity of each end group allows for sequential, site-specific conjugation reactions. purepeg.com For example, one end of the PEG linker might react with an amine group on an antibody, while the other end is designed to bind to a thiol group on a small molecule drug. nih.gov This controlled, stepwise approach is essential for creating well-defined bioconjugates like antibody-drug conjugates (ADCs), where precise stoichiometry and placement of the payload are critical for efficacy. purepeg.com The use of heterobifunctional PEGs ensures that complex architectures are built with high precision, avoiding the formation of undesirable homodimers or other side products. nih.gov
Defining Benzyl-PEG11-Boc as a Specialized Building Block in Targeted Molecular Design
This compound is a prime example of a heterobifunctional, monodisperse PEG linker designed for advanced applications. adcreview.com A monodisperse PEG has a single, defined molecular weight, in contrast to polydisperse PEGs which have a range of molecular weights. biochempeg.com This precision is crucial for producing homogeneous conjugates with predictable properties. adcreview.com The structure of this compound incorporates three key components, each with a specific function in molecular construction.
The benzyl (B1604629) group (Bn), a benzene (B151609) ring attached to a methylene (B1212753) (–CH2–) group, serves as one of the terminal functionalities of this linker. curlyarrows.com In organic synthesis, the benzyl group is widely recognized as a robust protecting group for alcohols and amines because of its general stability under both acidic and basic conditions. wikipedia.orgchem-station.com It is typically installed via reactions like the Williamson ether synthesis and removed under reductive conditions, such as catalytic hydrogenation. chem-station.comchemeurope.com
In the context of this compound, the benzyl group acts as a stable, non-reactive handle. Its primary role is not as a protecting group to be removed, but rather as a stable anchor point or a precursor for further derivatization. The benzylic position—the carbon atom attached to the benzene ring—is known for its enhanced reactivity, which can be exploited in certain synthetic transformations. curlyarrows.com This stability and potential for specific reactivity make the benzyl group a reliable component for one end of the molecular construct.
At the other end of the linker is an amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common protecting groups for amines in organic synthesis, particularly in solid-phase peptide synthesis. springernature.comtcichemicals.com Its key feature is its stability under a wide range of conditions, including basic hydrolysis and catalytic reduction, while being easily removed under acidic conditions, typically with trifluoroacetic acid (TFA). tcichemicals.comresearchgate.net
This specific reactivity profile is the cornerstone of its utility in orthogonal synthesis strategies. nih.govresearchgate.net Orthogonal chemistry allows for the selective deprotection and reaction of one functional group in the presence of others. acs.org In a molecule like this compound, the Boc-protected amine can remain inert while a reaction is performed at another site. Subsequently, the Boc group can be selectively cleaved with acid to expose the primary amine, which can then participate in a second, distinct conjugation reaction, such as amide bond formation. researchgate.net This controlled, stepwise reactivity is essential for the precise assembly of complex bioconjugates. nih.gov
Comparison of Functional Groups in this compound
| Functional Group | Role | Common Reactions | Key Characteristic |
|---|---|---|---|
| Benzyl (Bn) | Stable anchor/handle | Williamson ether synthesis (for formation), Hydrogenation (for cleavage) chem-station.comchemeurope.com | High stability to a wide range of reagents. chem-station.com |
| Boc-Amine | Protected reactive site | Acid-catalyzed cleavage (e.g., TFA) to reveal the amine. tcichemicals.comresearchgate.net | Provides orthogonal reactivity; stable to bases and nucleophiles. tcichemicals.com |
| PEG11 | Spacer | Inert | Monodisperse chain providing defined length and flexibility. adcreview.com |
Connecting the benzyl and Boc-amine termini is a PEG chain composed of exactly eleven ethylene glycol units. The use of a monodisperse PEG linker like PEG11 is a significant advantage over traditional polydisperse PEGs, as it ensures that every molecule has the same length and molecular weight. adcreview.com This uniformity is critical in applications where the distance between two conjugated moieties must be precisely controlled to optimize a biological interaction or function. biochempeg.com
The PEG11 chain acts as a flexible, hydrophilic spacer. chempep.com This spacer arm physically separates the two molecules being linked, which can be crucial for preventing steric hindrance and ensuring that both components can adopt their proper conformation to interact with their respective targets. adcreview.combiochempeg.com For instance, in a targeted therapy construct, the spacer ensures that the targeting ligand can reach its receptor without being obstructed by the therapeutic payload. nih.govresearchgate.net The defined length of the PEG11 chain allows researchers to fine-tune the spatial relationship between conjugated elements, a key parameter in the rational design of molecular probes, targeted drug delivery systems, and other advanced chemical biology tools. nih.govmdpi.com
Structure
2D Structure
Properties
Molecular Formula |
C35H62O14 |
|---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C35H62O14/c1-35(2,3)49-34(36)32-48-30-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-9-37-11-13-39-15-17-41-19-21-43-23-25-45-27-29-47-31-33-7-5-4-6-8-33/h4-8H,9-32H2,1-3H3 |
InChI Key |
PTMDBOQPYNBRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for the Construction of Benzyl Peg11 Boc and Its Derivatives
Modular Synthesis Approaches to Polyethylene (B3416737) Glycol Linkers
The synthesis of complex polyethylene glycol (PEG) linkers, such as Benzyl-PEG11-Boc, is fundamentally a modular process. nih.govnih.gov This approach allows for the sequential and controlled introduction of different functional moieties onto a PEG scaffold. chempep.comcreativepegworks.com PEG linkers are synthetic polymers made of repeating ethylene (B1197577) oxide units that act as flexible spacers connecting different molecular entities. chempep.com Their utility stems from properties like water solubility and biocompatibility. chempep.com The modular design is critical, as the ether backbone of PEG is generally unreactive, necessitating the modification of its terminal hydroxyl groups to introduce functionality. nih.gov This strategy enables the construction of heterobifunctional linkers where each end of the PEG chain possesses a distinct reactive group, a key feature for applications in bioconjugation and drug delivery. creativepegworks.commdpi.com
Terminal Hydroxyl Group Activation of PEG Oligomers: Sulfonylation and Halogenation Routes for Subsequent Functionalization
The initial and crucial step in the functionalization of a PEG oligomer is the activation of its terminal hydroxyl group(s). researchgate.net This conversion transforms the relatively unreactive alcohol into a species with a good leaving group, making it susceptible to nucleophilic substitution. This allows for the subsequent introduction of other functionalities, such as azides, which can then be reduced to amines. mdpi.comnih.gov
Sulfonylation: This is a common and effective method for activating the hydroxyl groups of PEG. nih.gov The reaction involves treating the PEG oligomer with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), typically in the presence of an organic base like triethylamine (B128534) or pyridine. nih.govresearchgate.net The base neutralizes the HCl generated during the reaction. The resulting sulfonate esters (mesylates or tosylates) are excellent leaving groups, facilitating subsequent substitution reactions. nih.govbiochempeg.com The selective monosulfonylation of a symmetrical, linear PEG is a key step in producing heterobifunctional derivatives. mdpi.com
Halogenation: Direct halogenation of the terminal hydroxyl group is another route for activation. nih.gov Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide. These halides can then serve as electrophilic sites for reaction with nucleophiles.
The choice between sulfonylation and halogenation often depends on the desired reactivity and the stability of other functional groups present in the molecule. Both pathways effectively prepare the PEG scaffold for the next synthetic step.
Table 1: Common Methods for Terminal Hydroxyl Group Activation of PEG
| Activation Method | Reagent(s) | Base | Leaving Group | Key Characteristics |
|---|---|---|---|---|
| Mesylation | Methanesulfonyl chloride (MsCl) | Triethylamine (TEA), Pyridine | Mesylate (-OMs) | Forms a highly effective leaving group for nucleophilic substitution. mdpi.comnih.gov |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Triethylamine (TEA), Pyridine | Tosylate (-OTs) | Similar to mesylation; creates an excellent leaving group. mdpi.comnih.gov |
| Halogenation | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Typically none required | Halide (e.g., -Cl, -Br) | Provides a reactive electrophile for subsequent reactions. nih.govbiochempeg.com |
Controlled Introduction of Amine Functionalities onto PEG Scaffolds
Once the terminal hydroxyl group of the PEG oligomer is activated, an amine functionality can be introduced. A prevalent and highly efficient method involves a two-step process: azidation followed by reduction.
First, the activated PEG intermediate (e.g., PEG-tosylate or PEG-mesylate) is treated with an azide (B81097) source, typically sodium azide (NaN₃), in a nucleophilic substitution reaction. mdpi.com This replaces the sulfonate leaving group with an azido (B1232118) group (-N₃). The azide functional group is stable under many reaction conditions and, crucially, does not interfere with subsequent modifications at the other end of the PEG chain.
The final step is the reduction of the azide to a primary amine (-NH₂). This transformation can be achieved under mild conditions, for instance, through a Staudinger reaction or, more commonly, by catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. mdpi.com An alternative method involves the direct substitution of the activated hydroxyl group with ammonia, though this can be less controlled. mdpi.com A multi-step approach involving mesylation, substitution with (Boc)₂NH, and subsequent deprotection has also been reported to yield high-purity amino-PEG. nih.gov This controlled sequence ensures the high-fidelity installation of the amine, ready for subsequent protection or conjugation. researchgate.net
Table 2: Strategies for Introducing Amine Functionality onto Activated PEG
| Strategy | Intermediate | Reagents | Final Functional Group | Notes |
|---|---|---|---|---|
| Azide Reduction | PEG-Tosylate / PEG-Mesylate | 1. Sodium Azide (NaN₃) 2. H₂/Pd-C or LiAlH₄ or PPh₃/H₂O | Amine (-NH₂) | A common, high-yielding, and clean method for producing primary amines. mdpi.com |
| Direct Amination | PEG-Mesylate | Ammonia (NH₃) | Amine (-NH₂) | Can be used for direct conversion but may require optimization to avoid side reactions. mdpi.com |
| Protected Amine Substitution | PEG-Mesylate | Di-tert-butyl iminodicarboxylate ((Boc)₂NH) followed by acid deprotection | Amine (-NH₂) | Provides the amine in a protected form, which is then deprotected to yield the final product. nih.gov |
Implementation of tert-Butyloxycarbonyl (Boc) Protection in Amine-Containing Linker Synthesis
The protection of amine groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and functionalized linkers. nih.govmasterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of conditions and its facile, selective removal under acidic conditions. nih.govfishersci.co.uk
Mechanistic Considerations and Reaction Conditions for Boc Group Installation on Amines
The installation of a Boc group onto a primary or secondary amine is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O or "Boc anhydride") as the electrophilic carbonyl source. organic-chemistry.orgchemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to a tetrahedral intermediate. chemistrysteps.com This intermediate then collapses, expelling a tert-butoxide anion and a molecule of carbon dioxide, to form the stable tert-butyl carbamate (B1207046) product. chemistrysteps.com
The reaction is versatile and can be performed under various conditions. fishersci.co.uk It is often carried out in the presence of a base, such as sodium hydroxide, sodium bicarbonate, or triethylamine, to neutralize the acidic proton of the amine, thereby increasing its nucleophilicity. fishersci.co.ukorganic-chemistry.org Solvents can range from aqueous systems to organic solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or chloroform. fishersci.co.uk In some cases, catalyst-free N-tert-butyloxycarbonylation can be achieved in water, offering an environmentally friendly alternative. nih.govorganic-chemistry.org The reaction generally proceeds with high yield and chemoselectivity, avoiding side reactions like isocyanate or urea (B33335) formation. nih.govorganic-chemistry.org
Table 3: Typical Reaction Conditions for Boc Protection of Amines
| Reagent | Base | Solvent(s) | Temperature | Key Features |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water, THF/Water | 0 °C to RT | Standard aqueous conditions. wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (ACN) | Room Temperature | Effective for protection in organic media. wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol (B129727)/Water | 55 °C | High-yielding protocol for various amines. wordpress.com |
Strategic Deprotection Methodologies for Selective Amine Liberation from Boc-Protected Precursors
The key advantage of the Boc group is its lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to bases (e.g., Fmoc) or hydrogenation (e.g., Cbz). organic-chemistry.orgchemistrysteps.com
The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid. chemistrysteps.com This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. wikipedia.orgacsgcipr.org The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and liberating the free amine. chemistrysteps.comwikipedia.org
Strong acids are the reagents of choice for Boc deprotection. masterorganicchemistry.com Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is highly effective for rapid and clean cleavage. masterorganicchemistry.comwikipedia.org Hydrochloric acid (HCl) in an organic solvent such as methanol or ethyl acetate (B1210297) is also a common and effective method. fishersci.co.ukwikipedia.org The choice of acid and conditions can be tuned to achieve selectivity. For instance, milder Lewis acids like iron(III) chloride or thermal conditions can sometimes be employed for deprotection, offering alternatives when substrates are sensitive to strong protic acids. acs.orgsemanticscholar.org However, a potential complication of acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation, which can be mitigated by using "scavengers" like anisole (B1667542) or thioanisole. wikipedia.orgacsgcipr.org
Table 4: Common Reagents and Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | Very common, fast, and efficient method. masterorganicchemistry.comwikipedia.org |
| Hydrochloric Acid (HCl) | Methanol, Ethyl Acetate, Dioxane | Room Temperature | Widely used, effective alternative to TFA. fishersci.co.ukwikipedia.org |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Various | Varies | Can offer selectivity in the presence of other acid-sensitive groups. wikipedia.orgsemanticscholar.org |
| Thermal (Heat) | Methanol, TFE | Elevated (e.g., 170 °C) | Can be achieved in continuous flow systems, avoiding acid catalysts. acs.orgacs.org |
| Oxalyl Chloride/Methanol | Methanol | Room Temperature | A mild method reported for selective deprotection. rsc.org |
Benzyl (B1604629) Group Incorporation and Stability Considerations in PEG Synthesis
In the context of this compound, the benzyl group serves as a stable protecting group for the hydroxyl terminus of the PEG chain. It is typically installed as a benzyl ether. The Williamson ether synthesis is a standard method for this transformation, involving the deprotonation of the PEG's terminal hydroxyl group with a base like sodium hydride (NaH), followed by reaction with a benzyl halide, such as benzyl bromide. organic-chemistry.org For syntheses requiring higher selectivity, milder bases may be employed. organic-chemistry.org
A critical aspect of the synthetic strategy is the orthogonal stability of the protecting groups. The benzyl ether is stable under the acidic conditions required to remove the Boc group and the basic conditions often used to install it. organic-chemistry.orgorganic-chemistry.org This stability is essential for the integrity of the molecule during the multi-step synthesis. For example, studies on solid-phase PEG synthesis have shown that a 4-benzyloxy benzyl ether linkage remains completely stable even under repeated and harsh acidic treatments used to remove other protecting groups like the dimethoxytrityl (DMTr) group. nih.gov
The final removal of the benzyl group, if required for subsequent conjugation at that terminus, is typically achieved through palladium-catalyzed hydrogenolysis (H₂/Pd-C). fishersci.co.ukorganic-chemistry.org This method is highly effective for cleaving benzyl ethers to yield the free alcohol and toluene. organic-chemistry.org The distinct cleavage conditions for the Boc (acid) and benzyl (hydrogenation) groups exemplify an orthogonal protection strategy, which is fundamental to the successful modular synthesis of complex heterobifunctional linkers. organic-chemistry.org
Purification and Analytical Validation in Synthetic Protocols for Research-Grade Materials
The synthesis of monodisperse PEG linkers like this compound and their subsequent constructs necessitates rigorous purification and analytical validation to ensure the material is suitable for research purposes. The goal is to remove impurities such as reactants, byproducts from failed coupling or deprotection steps, and PEG chains of incorrect lengths. beilstein-journals.orggoogle.com Research-grade material is characterized by high purity (often ≥95% or ≥98%) and confirmed structural identity. chemscene.com
Purification Methodologies: The purification of this compound and its derivatives relies on exploiting differences in the physicochemical properties (e.g., polarity, size, charge) between the desired product and any impurities.
| Purification Technique | Principle | Application for this compound & Derivatives |
| Silica (B1680970) Gel Column Chromatography | Separation based on differential polarity. Compounds are passed through a silica gel stationary phase with a liquid mobile phase. Less polar compounds elute faster. | This is a primary method for purifying the this compound linker after its synthesis and for purifying intermediates and final constructs. The choice of eluent (e.g., ethyl acetate/petroleum ether or dichloromethane/methanol) is critical. google.com |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic molecules are retained longer. | RP-HPLC is a high-resolution technique used for the final purification of research-grade materials, capable of separating closely related impurities. It is also used as an analytical tool to assess purity. selleckchem.com |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius). Larger molecules elute before smaller ones. | While highly effective for large PEGylated proteins, SEC can also be used to remove small-molecule reactants or catalysts from larger PROTAC constructs. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | This method is particularly useful for purifying constructs that contain ionizable groups, separating them from neutral or differently charged impurities. |
Analytical Validation: To confirm the identity, purity, and integrity of a batch of this compound or its derivatives, a suite of analytical techniques is employed.
| Analytical Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Provides a quantitative measure of purity by separating the main compound from any impurities. A single, sharp peak is indicative of high purity. selleckchem.com |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the synthesized compound, providing strong evidence of its identity. Techniques like Electrospray Ionization (ESI) or MALDI-TOF are common. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Confirmation | Provides detailed information about the chemical structure, including the connectivity of atoms and the presence of key functional groups (e.g., benzyl, Boc, PEG backbone). It is the definitive method for structural elucidation. |
The combination of these purification and validation methods ensures that the this compound used in research is of a defined quality, which is essential for obtaining reliable and reproducible experimental results.
Molecular Design Principles and Functionalization Paradigms Incorporating Benzyl Peg11 Boc
Influence of PEG Chain Length (PEG11) on Conjugate Conformation, Solubility, and Accessibility in Biological Systems
The inclusion of a discrete 11-unit polyethylene (B3416737) glycol (PEG) chain is a defining feature of Benzyl-PEG11-Boc, profoundly influencing the physicochemical properties of the molecules it is incorporated into. PEGylation, the process of attaching PEG chains, is a well-established strategy for improving the pharmacological profiles of therapeutic molecules.
The PEG11 chain significantly enhances the hydrophilicity of conjugates. Each of the 11 ether oxygens can form hydrogen bonds with water molecules, which typically leads to improved solubility in aqueous biological fluids. This property is critical for preventing the aggregation of hydrophobic molecules and ensuring their bioavailability. The Topological Polar Surface Area (TPSA) of this compound is 137.06 Ų, a value indicative of a molecule with significant polar characteristics that contribute to its solubility. chemscene.com
From a conformational standpoint, the PEG11 linker is highly flexible, possessing 37 rotatable bonds. chemscene.com This flexibility allows the conjugate to adopt a wide range of three-dimensional shapes. While this can be advantageous in allowing a linked ligand to scan a large conformational space to find its optimal binding orientation with a target protein, it can also introduce a degree of unpredictability. The length of the PEG chain is a critical parameter; the 11-unit chain provides a specific spatial distance between the two ends of the linker, which is a key consideration in the design of molecules like PROTACs where precise positioning of two different proteins is required.
Furthermore, the PEG chain can enhance biological accessibility by creating a hydrophilic cloud around the attached molecule. This can shield it from enzymatic degradation and reduce non-specific binding, potentially prolonging its circulation time and improving its ability to reach its intended biological target.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₅H₆₂O₁₄ | chemscene.com |
| Molecular Weight | 706.86 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 137.06 Ų | chemscene.com |
| Rotatable Bonds | 37 | chemscene.com |
Site-Specific Functionalization via the Benzyl (B1604629) and Boc-Protected Amine Termini
The distinct chemical nature of the benzyl and Boc-protected amine termini allows for highly controlled, site-specific modifications. This dual functionality is central to its utility as a linker, enabling the sequential attachment of different molecular entities.
The concept of "orthogonal protection" is fundamental to the use of this compound. escholarship.org Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups in the molecule. researchgate.net In this compound, the Boc group protecting the primary amine is acid-labile, typically removed with acids like trifluoroacetic acid (TFA). researchgate.netnih.gov Conversely, the benzyl group is stable to these acidic conditions but can be removed under different conditions, such as catalytic hydrogenolysis.
This orthogonality allows for a multi-step synthetic strategy. A chemist can first perform a reaction involving the benzyl group or the aromatic ring while the amine remains protected by the Boc group. Once this initial transformation is complete, the Boc group can be selectively cleaved to expose the primary amine. This newly deprotected amine is then available for a second, distinct chemical reaction, such as amide bond formation. escholarship.org This stepwise approach prevents unwanted side reactions and ensures that different molecules are attached at the correct ends of the linker. escholarship.org Recent advancements have even demonstrated novel deprotection methods, such as removing Fmoc groups under acidic hydrogenolysis, that are compatible with acid-sensitive Boc groups, further expanding the flexibility of these orthogonal strategies. escholarship.org
Table 2: Example of Orthogonal Deprotection Strategies
| Protecting Group | Typical Deprotection Reagent | Stability | Source |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Stable to piperidine, hydrogenolysis | researchgate.netnih.gov |
| Fmoc (9-fluorenylmethoxycarbonyl) | Piperidine (base) | Stable to mild acid | escholarship.orgresearchgate.net |
| Benzyl (Bzl) | Strong Acid (e.g., HF) or Catalytic Hydrogenolysis | Stable to TFA | researchgate.net |
The two termini of this compound can be tailored for a variety of specific chemical transformations to link with different functional groups on biomolecules.
Benzyl Terminus: The benzyl group itself can serve as a stable protecting group for a carboxyl or hydroxyl function on another molecule, or it can be functionalized. The aromatic ring can undergo electrophilic substitution to introduce other reactive handles. More commonly in linker applications, the benzyl ether linkage provides a stable connection point.
Boc-Protected Amine Terminus: Once deprotected, the resulting primary amine is a versatile nucleophile. It can be readily coupled with:
Carboxylic acids: In the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), the amine forms a stable amide bond. nih.gov This is one of the most common methods for linking to proteins or peptides.
Activated esters: It reacts efficiently with N-hydroxysuccinimide (NHS) esters to form amide bonds. nih.gov
Aldehydes and Ketones: The amine can undergo reductive amination to form a secondary amine linkage.
Isocyanates and Isothiocyanates: These reactions yield urea (B33335) and thiourea (B124793) linkages, respectively.
This ability to control the reactivity at each end allows for the precise and directional assembly of complex bioconjugates.
Strategic Integration into Macrocyclic and Constrained Molecular Architectures for Enhanced Specificity
While often used as a linear linker, this compound is also a valuable tool for the synthesis of macrocyclic molecules. Macrocyclization is a strategy used to constrain a molecule, often a peptide, into a specific conformation that mimics its bioactive shape, thereby enhancing its binding affinity and specificity for a biological target.
The heterobifunctional nature of the linker is essential for this application. In a typical strategy, a linear peptide precursor with two reactive sites would be synthesized. One end of the this compound linker could be attached to one of the reactive sites on the peptide. Following this, the Boc group on the other end of the linker would be removed. The now-exposed amine can then react with the second reactive site on the same peptide molecule, closing the loop and forming a macrocycle where the PEG11 chain acts as a flexible strap. This approach provides precise control over the size and composition of the macrocyclic ring.
Advanced Linker Design Principles for Modulating Ligand-Target Interactions in Research Models
In advanced research models, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer but an active modulator of biological function. this compound is identified as a PEG-based PROTAC linker. A PROTAC is a bifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase. The role of the PROTAC is to bring the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.
The linker's properties—its length, flexibility, and hydrophilicity—are critical for the efficacy of the PROTAC. The 11-unit PEG chain in this compound provides a specific vector and distance that dictates the spatial arrangement of the two recruited proteins. An optimal linker length and conformation are required to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If the linker is too short or too long, it may fail to induce a successful interaction. Therefore, the strategic selection of a linker like this compound is a key principle in designing effective PROTACs and modulating the interaction between a ligand and its target for therapeutic purposes. unisi.it
Applications of Benzyl Peg11 Boc in Contemporary Chemical Biology and Medicinal Chemistry Research
Central Role in PROteolysis TArgeting Chimeras (PROTACs) Design and Mechanistic Elucidation
PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-binding ligand, is a critical determinant of its efficacy. Benzyl-PEG11-Boc serves as a versatile building block for the synthesis of these crucial linkers. medchemexpress.com
Contributions to E3 Ubiquitin Ligase Recruitment Strategies in Targeted Protein Degradation
The flexible polyethylene (B3416737) glycol (PEG) chain of this compound is instrumental in bridging the target protein and the E3 ubiquitin ligase, facilitating the formation of a stable ternary complex necessary for efficient protein degradation. nih.gov The length and composition of the linker can significantly influence the recruitment of specific E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), which are commonly hijacked in PROTAC development. nih.govnih.gov The optimal linker length can vary depending on the specific target protein and E3 ligase combination. For instance, in the development of certain Cereblon-based PROTACs, variations in the PEG linker length have been shown to be critical for achieving potent degradation of the target protein. nih.gov Similarly, the design of VHL-recruiting PROTACs often involves the optimization of the linker to ensure proper orientation and proximity of the VHL E3 ligase to the target protein for effective ubiquitination. nih.gov
| PROTAC | Target Protein | Recruited E3 Ligase | Linker Type | Reference |
|---|---|---|---|---|
| ARV-825 | BRD4 | Cereblon (CRBN) | PEG | nih.gov |
| dBET1 | BET family proteins | Cereblon (CRBN) | PEG | nih.gov |
| ARV-110 | Androgen Receptor | Cereblon (CRBN) | Rigidified PEG-like | nih.gov |
| ACBI1 | SMARCA2/4 | von Hippel-Lindau (VHL) | Benzyl-containing linker | researchgate.net |
| PROTAC Compound | Linker Characteristics | DC50 (pM) | Reference |
|---|---|---|---|
| PROTAC1 | C5-conjugation of pomalidomide, TFC-007 ligand | 18.7 ± 1.5 | nih.gov |
| PROTAC2 | C4-conjugation of pomalidomide, TFC-007 ligand | 27.6 ± 10.5 | nih.gov |
| PROTAC3 | C4-conjugation of pomalidomide, TAS-205 ligand | 71.4 ± 34.8 | nih.gov |
| PROTAC4 | C5-conjugation of pomalidomide, TAS-205 ligand | 23.8 ± 18.4 | nih.gov |
Structure-Activity Relationship Studies within PROTAC Architectures Employing this compound as a Core Linker
Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of PROTACs. The linker is a key component that is systematically modified in these studies. By varying the length, rigidity, and attachment points of the linker, researchers can fine-tune the degradation potency and selectivity of a PROTAC. nih.gov The use of a defined linker building block like this compound allows for systematic modifications. For example, a study on H-PGDS PROTACs investigated the effect of attaching the linker to different positions on the E3 ligase ligand (pomalidomide), demonstrating that the attachment point can significantly impact degradation activity. nih.gov Furthermore, the introduction of aromatic moieties, such as the benzyl (B1604629) group in this compound, can provide conformational restriction and potentially engage in beneficial interactions within the ternary complex, such as pi-stacking with amino acid residues like tyrosine. researchgate.netexplorationpub.com
| Linker Modification | Observed Effect on PROTAC Activity | Potential Rationale | Reference |
|---|---|---|---|
| Varying PEG chain length | Optimal length leads to maximal degradation; too short or too long is detrimental. | Facilitates optimal distance and orientation for ternary complex formation. | explorationpub.com |
| Altering linker attachment point on E3 ligase ligand | Significant changes in degradation potency (DC50). | Affects the geometry and stability of the ternary complex. | nih.gov |
| Incorporating rigid elements (e.g., benzyl group) | Can improve molecular recognition and stability of the ternary complex. | Provides conformational restriction and potential for specific interactions (e.g., pi-stacking). | researchgate.netexplorationpub.com |
Utility in Bioconjugation for Advanced Molecular Probe and Conjugate Development
Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. This compound, with its functionalizable ends, is a valuable reagent in this field for the development of sophisticated molecular probes and conjugates.
Facilitating Covalent Attachment to Peptides and Proteins for Modified Biological Activity
The covalent attachment of PEG chains to peptides and proteins, a process known as PEGylation, is a widely used strategy to improve the therapeutic properties of these biomolecules. creativepegworks.comnih.gov The PEG chain of this compound can enhance the solubility and stability of the conjugated peptide or protein, protect it from proteolytic degradation, and reduce its immunogenicity. creativepegworks.com These modifications can lead to a longer circulation half-life and improved pharmacokinetic profile. The Boc-protected amine and the benzyl ether ends of this compound can be chemically modified to introduce reactive functional groups, allowing for covalent attachment to specific amino acid residues on a peptide or protein. reading.ac.uk
| Property | Effect of PEGylation | Reference |
|---|---|---|
| Solubility | Increased | creativepegworks.com |
| In vivo half-life | Prolonged | |
| Proteolytic degradation | Reduced | creativepegworks.com |
| Immunogenicity | Reduced | creativepegworks.com |
| Pharmacokinetics | Improved |
Enabling Bioorthogonal Ligation Reactions (e.g., Click Chemistry) for Selective Labeling and Assembly in Research
Bioorthogonal ligation reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. escholarship.org These reactions are highly specific and efficient, making them ideal for the selective labeling and assembly of biomolecules. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), are prominent examples of bioorthogonal reactions. biochempeg.com The this compound molecule can be functionalized with either an azide (B81097) or an alkyne group, enabling its participation in click chemistry reactions. This allows for the precise and covalent attachment of the this compound linker to biomolecules that have been metabolically or genetically engineered to contain the complementary functional group. This strategy is widely used for the development of fluorescent probes, for attaching molecules to cell surfaces, and for constructing complex biomolecular architectures. nih.gov
| Reaction | Reacting Functional Groups | Key Features | Reference |
|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and terminal alkyne | High efficiency, requires copper catalyst. | biochempeg.com |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and strained alkyne (e.g., cyclooctyne) | Copper-free, fast kinetics. | nih.gov |
| Inverse-electron-demand Diels-Alder (IEDDA) | Tetrazine and strained alkene/alkyne | Extremely fast kinetics. | |
| Staudinger Ligation | Azide and phosphine | One of the first bioorthogonal reactions. | escholarship.orgnih.gov |
Implementation in Pretargeting Strategies for Molecular Imaging Research
Design and Synthesis of Radiolabeled Probes Utilizing PEG Linkers for in vivo Imaging Studies
The design of radiolabeled probes for in vivo imaging is a meticulous process aimed at optimizing target affinity, clearance, and imaging characteristics. PEG linkers are widely incorporated into these probes to enhance their biocompatibility and pharmacokinetic properties. biochempeg.comtechnologynetworks.comaxispharm.com The synthesis of such probes often involves the conjugation of a radionuclide to a targeting moiety via a PEG linker.
The synthetic utility of heterobifunctional PEG linkers, such as those containing a Boc-protected amine and another reactive group, is significant in the construction of these probes. biochempeg.comchemscene.combroadpharm.comaxispharm.com For instance, a Benzyl-PEG11-alcohol can serve as a precursor in the synthesis of more complex PROTACs (Proteolysis Targeting Chimeras), which can also be adapted for imaging applications. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis, ensuring that the reactive amine is only revealed at the desired stage of the synthetic sequence. This is crucial when assembling multicomponent imaging agents.
In the context of radiolabeling, the PEG linker provides a spacer between the radionuclide and the targeting molecule. This spatial separation can be critical to preserve the binding affinity of the targeting moiety, which might otherwise be sterically hindered by the chelator-radionuclide complex. nih.gov The synthesis of these probes involves several key steps:
Functionalization of the PEG linker: One end of the PEG chain is functionalized with a group suitable for attaching to the targeting molecule, while the other end is modified to accommodate the radiolabel, often through a chelating agent for radiometals.
Conjugation to the targeting moiety: The functionalized PEG linker is then covalently attached to the targeting molecule.
Radiolabeling: The final step involves the incorporation of the radionuclide. For positron emission tomography (PET), common radionuclides include fluorine-18 (¹⁸F) and carbon-11 (¹¹C). mdpi.comfrontiersin.org For single-photon emission computed tomography (SPECT), technetium-99m (⁹⁹ᵐTc) is frequently used. The choice of radionuclide depends on factors such as half-life, emission characteristics, and the biological question being addressed. mdpi.comliverpool.ac.ukresearchgate.net
The length of the PEG chain is a critical design parameter. Studies have shown that varying the number of ethylene (B1197577) glycol units can significantly impact the probe's properties. For example, the incorporation of short PEG linkers in monoclonal antibody-indocyanine green conjugates for optical imaging resulted in higher covalent binding and improved tumor-to-background ratios. nih.gov Similarly, in the development of heterobivalent peptidic agents for targeting EGFR and integrin αvβ3, PEG linkers of different lengths were introduced to optimize receptor binding. nih.gov
| Probe Component | Function | Key Considerations in Design and Synthesis |
|---|---|---|
| Targeting Moiety | Binds to a specific biological target (e.g., receptor, antigen). | High affinity and specificity are crucial. The conjugation process should not compromise binding. |
| PEG Linker | Connects the targeting moiety to the radiolabel; improves solubility and pharmacokinetics. | Length and structure of the PEG chain can be varied to optimize properties. biochempeg.comtechnologynetworks.comaxispharm.com |
| Chelator | Securely binds the radiometal. | High stability is required to prevent release of the free radiometal in vivo. |
| Radionuclide | Emits radiation for detection by an imaging modality (e.g., PET, SPECT). | The half-life should be appropriate for the biological process being studied. |
Modulation of Research Tracer Pharmacokinetics and Biodistribution by PEG Linkers
The pharmacokinetic profile of a research tracer—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its utility in molecular imaging. openmedscience.com PEG linkers play a pivotal role in modulating these properties, thereby influencing the tracer's biodistribution and ultimately the quality of the resulting image.
The inclusion of a PEG linker generally increases the hydrophilicity and hydrodynamic radius of the tracer. This can lead to several beneficial effects:
Prolonged Circulation Time: PEGylation can reduce renal clearance, leading to a longer half-life in the bloodstream. mdpi.comresearchgate.net This extended circulation allows for greater accumulation of the tracer at the target site.
Reduced Non-specific Uptake: The hydrophilic nature of the PEG chain can minimize non-specific binding to proteins and uptake by the reticuloendothelial system (RES), particularly in the liver and spleen. nih.gov This leads to lower background signals and improved tumor-to-background ratios. nih.gov
The length of the PEG linker is a key variable that can be tuned to optimize the pharmacokinetic profile. For instance, a study on prostate-specific membrane antigen (PSMA) inhibitors demonstrated that the size of the PEG linker significantly impacted tumor-targeting and pharmacokinetic properties. nih.gov Specifically, larger PEG chains were effective in reducing kidney uptake while maintaining tumor uptake. nih.gov
| PEG Linker Property | Effect on Pharmacokinetics and Biodistribution | Impact on Molecular Imaging |
|---|---|---|
| Increased Hydrophilicity | Reduces non-specific protein binding and RES uptake. nih.gov | Lower background signal, improved target-to-background ratio. |
| Increased Hydrodynamic Radius | Decreases renal clearance, prolongs blood circulation time. mdpi.comresearchgate.net | Allows for greater accumulation at the target site. |
| Variable Chain Length | Allows for fine-tuning of clearance rates and biodistribution. researchgate.net | Optimization of imaging window and contrast. |
| Steric Shielding | Can protect the tracer from enzymatic degradation. | Increased stability in vivo. |
Exploration in Material Science and Surface Functionalization for Biomedical Research Applications (e.g., Self-Assembled Monolayers)
Beyond its role in probe design, the chemical properties of this compound and similar PEGylated compounds are valuable in material science and surface functionalization for a range of biomedical research applications. The ability of PEG to resist protein adsorption and cell adhesion—a phenomenon often referred to as "biofouling"—is particularly advantageous. biochempeg.com
One prominent application is in the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously on a solid surface. By using alkanethiols with a terminal PEG group, for instance, a dense layer of PEG chains can be created on a gold surface. This PEGylated surface acts as a barrier, preventing the non-specific adsorption of proteins and cells. This "stealth" property is crucial for a variety of biomedical devices and diagnostic platforms where minimizing biofouling is essential for performance and biocompatibility. hydromer.comresearchgate.net
The functionalization of nanoparticles with PEG is another key area of research. PEGylation enhances the colloidal stability of nanoparticles in biological fluids, preventing their aggregation. nih.gov This is critical for applications such as drug delivery and bioimaging, where the nanoparticles need to remain dispersed as they circulate in the body. researchgate.net The terminal group of the PEG chain can be further modified to attach targeting ligands, enabling the nanoparticles to specifically bind to diseased cells or tissues.
In the context of gene delivery, the incorporation of PEG into self-assembled monolayers has been shown to enhance substrate-mediated gene delivery. While PEG can reduce the non-specific adsorption of DNA complexes, it can also lead to substantially greater transfection efficiency under certain conditions. researchgate.net
The versatility of PEG linkers allows for their use in creating a variety of functional surfaces and materials:
Biosensors: PEGylated surfaces can improve the stability and effectiveness of biosensors by reducing non-specific binding and enhancing the signal-to-noise ratio. hydromer.com
Drug Delivery Systems: Polymeric micelles with a PEG outer shell can encapsulate hydrophobic drugs, improving their solubility and circulation time. creativepegworks.com
Tissue Engineering: PEG-based hydrogels are widely used as scaffolds for tissue regeneration due to their biocompatibility and tunable mechanical properties.
The this compound compound, with its protected amine and benzyl group, provides a versatile building block for these material science applications. The benzyl group can be involved in various chemical transformations, while the Boc-protected amine allows for the controlled introduction of other functionalities after deprotection.
Advanced Methodologies for Characterization and Evaluation of Benzyl Peg11 Boc Conjugates in Research Settings
Chromatographic Techniques for Purity Assessment and Conjugation Efficiency Determination
Chromatographic methods are fundamental tools for separating and purifying PEGylated molecules from unreacted starting materials and side products, thereby allowing for accurate purity and efficiency assessments.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of PEGylated conjugates. Reversed-Phase HPLC (RP-HPLC), in particular, separates molecules based on their hydrophobicity. nih.gov The separation mechanism in RP-HPLC for PEGylated molecules is complex, as it is influenced by both the peptide or protein's hydrophobicity and the attached PEG chain. nih.gov Research has demonstrated that for PEGylated peptides, the retention time in RP-HPLC increases as the length of the attached PEG chain increases. nih.gov This characteristic allows for the separation of non-PEGylated precursors from mono-PEGylated and multi-PEGylated products. However, a significant challenge in quantifying PEG reagents and their conjugates is their typical lack of a strong UV chromophore, which can lead to poor sensitivity with standard UV detectors. chromatographyonline.com This issue can be addressed by using detectors such as a charged aerosol detector (CAD), which responds to all non-volatile analytes, enabling more accurate quantification. chromatographyonline.com
Size Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic volume, or size in solution. lcms.cz It is considered an analytical "gold standard" for the separation and quantification of protein monomers from aggregates and fragments. lcms.cz In the context of Benzyl-PEG11-Boc conjugates, SEC is exceptionally useful for determining the degree of PEGylation, as the covalent attachment of the PEG chain significantly increases the molecule's size. researchgate.net The retention of PEGylated species is directly related to the size of the PEG moiety; molecules modified with larger PEGs show greater shifts in retention time and better resolution from their unmodified precursors. researchgate.net While highly effective for separating species with different numbers of PEG chains, SEC may be less suitable for quantifying the presence of unreacted functional groups on the PEG linker itself, as the resulting change in molecular weight can be too minor to detect. nih.gov To enhance analytical power, a two-dimensional liquid chromatography (2D-LC) approach that combines SEC with RP-HPLC can be employed for automated analyte trapping, matrix removal, and comprehensive analysis from a single injection. chromatographyonline.com
Table 1: Comparison of Chromatographic Techniques for this compound Conjugate Analysis This table is interactive. You can sort and filter the data.
| Feature | High-Performance Liquid Chromatography (HPLC) | Size Exclusion Chromatography (SEC-HPLC) |
|---|---|---|
| Separation Principle | Polarity / Hydrophobicity | Hydrodynamic Radius / Molecular Size |
| Primary Application | Purity assessment, separation of unreacted reagents, quantification of conjugation products. | Determination of aggregation state, separation by degree of PEGylation (e.g., mono-, di-PEGylated). researchgate.net |
| Key Research Finding | Retention time increases with PEG chain length in RP-HPLC. nih.gov | Excellent for separating proteins by their degree of PEGylation. researchgate.net Considered the "gold standard" for aggregate analysis. lcms.cz |
| Detection Challenges | PEG conjugates often lack a UV chromophore, requiring specialized detectors like CAD for accurate quantification. chromatographyonline.com | Insensitive to small mass changes, making it difficult to characterize the functionalization of the PEG linker itself. nih.gov |
| Advantages | High sensitivity, selectivity, and accuracy for quantitative analysis. | Robust separation of monomers from high molecular weight aggregates and fragments. researchgate.net |
Spectroscopic Approaches for Structural Confirmation and Derivatization Analysis
Spectroscopic methods are essential for confirming the covalent structure of the this compound linker and its subsequent conjugates, providing detailed information at the molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation and quantification of functionalized PEGs. nih.gov ¹H NMR is particularly powerful for determining the yield of PEG functionalization and confirming the presence of the terminal Benzyl (B1604629) and Boc groups. nih.govresearchgate.net A critical aspect of analyzing ¹H NMR spectra of large polymers like PEG is accounting for ¹H-¹³C coupling. These satellite peaks, which flank the main polymer backbone signal, can be mistaken for impurities or other signals if not correctly identified, leading to erroneous quantification of functionalization. nih.gov Correct analysis, normalizing to a stable peak like the benzyl group protons, allows for precise determination of the ratio of the terminal groups to the PEG repeating units, thus confirming the structure and purity of this compound. nih.gov Furthermore, NMR can be used to monitor the conjugation reaction by observing the disappearance of signals from the reactive group. nih.gov
Mass Spectrometry (MS) provides precise molecular weight information, confirming the successful conjugation of the this compound linker to a target molecule. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used. nih.govnih.gov MALDI-MS has proven to be a reliable method for determining the number of PEG units attached to a protein, such as an antibody. researchgate.net LC-MS, which couples liquid chromatography with mass spectrometry, is particularly useful for analyzing complex reaction mixtures, allowing for the separation of different species before mass analysis. acs.org This approach can clearly distinguish between the unconjugated molecule, the desired mono-PEGylated product, and any multi-PEGylated side products by their respective mass-to-charge ratios. acs.org
Table 2: Expected Spectroscopic Data for this compound Characterization This table is interactive. You can sort and filter the data.
| Technique | Analyte | Expected Observation | Significance |
|---|---|---|---|
| ¹H NMR | This compound | Signals around 7.3 ppm (aromatic protons of benzyl group). hmdb.caresearchgate.net | Confirms presence of the benzyl ether terminus. |
| ¹H NMR | This compound | Signal around 4.5 ppm (benzyl -CH₂- protons). researchgate.net | Confirms linkage of benzyl group to the PEG chain. |
| ¹H NMR | This compound | Broad signal around 3.6 ppm (PEG repeating units -OCH₂CH₂-). nih.gov | Confirms the PEG backbone structure. |
| ¹H NMR | This compound | Signal around 1.4 ppm (tert-butyl protons of Boc group). | Confirms the presence of the Boc protecting group. |
| Mass Spec. | This compound | Molecular ion peak corresponding to its molecular weight (706.86 g/mol ). chemscene.com | Confirms the identity and purity of the starting linker. |
| Mass Spec. | Conjugate | A mass shift equal to the mass of the linker (minus any leaving groups) added to the mass of the parent molecule. acs.org | Unambiguously confirms successful covalent conjugation. |
Quantitative Assessment of Functional Group Availability and Reactivity for Subsequent Conjugation Steps
Before this compound can be used in a conjugation reaction, its Boc-protecting group must be removed to expose the primary amine. The efficiency of this deprotection step and the reactivity of the resulting amine are critical for the success of the subsequent conjugation.
The Boc (tert-Butoxycarbonyl) group is reliably cleaved under mild acidic conditions to yield a free primary amine. broadpharm.combiochempeg.com The quantification of the newly available amine groups is a direct measure of the functional availability of the linker. This can be achieved through several methods. As discussed, ¹H NMR spectroscopy can be used to quantify the disappearance of the Boc proton signal and the appearance of a new signal corresponding to the deprotected terminal group, providing a direct measure of deprotection efficiency. nih.gov
Table 3: Methodologies for Quantifying Amine Group Availability Post-Boc Deprotection This table is interactive. You can sort and filter the data.
| Method | Principle | Application in Research | Advantages |
|---|---|---|---|
| ¹H NMR Spectroscopy | Integration of proton signals corresponding to the Boc group (before deprotection) and terminal amine protons (after deprotection). nih.gov | Provides a direct, non-destructive measure of deprotection efficiency and linker purity. | Highly accurate and provides detailed structural information simultaneously. nih.gov |
| Ninhydrin (B49086) Assay | Colorimetric reaction where ninhydrin reacts with primary amines to form a colored product, quantifiable via UV-Vis spectroscopy. | A common and straightforward method for quantifying the concentration of free amines in solution. | Simple, cost-effective, and widely used for amine quantification. |
| Fluorescamine Assay | A fluorogenic reagent that reacts with primary amines to produce a highly fluorescent product. | Offers higher sensitivity than colorimetric assays for quantifying low concentrations of amine groups. | High sensitivity and rapid reaction kinetics. |
| Titration | Acid-base titration to determine the concentration of the basic amine groups. | A classical analytical method for quantifying functional groups. | A fundamental, standardless method for quantification. |
Methodologies for Assessing in vitro Biological Activity of this compound Derived Constructs in Research Systems
Once a biomolecule is successfully conjugated using the this compound linker, it is crucial to assess whether the modification has altered its biological function. A variety of in vitro assays are employed to evaluate the biological activity of the final construct. The choice of assay depends on the nature of the parent molecule (e.g., antibody, peptide, enzyme).
Ligand Binding Assays are used when the conjugated molecule is intended to bind to a specific receptor or target. Flow cytometry is a powerful technique to assess the binding of a PEGylated antibody to its target receptor on the surface of cells. nih.gov Studies have shown that while site-specific PEGylation can be designed to have minimal impact, random PEGylation can sometimes abrogate the binding property of an antibody. researchgate.netnih.gov Enzyme-Linked Immunosorbent Assays (ELISAs) are another common format for evaluating binding interactions and can be used to detect the presence and binding affinity of PEGylated molecules. acs.orgbioagilytix.com
Enzymatic Assays are necessary if the conjugated molecule is an enzyme. These assays measure the catalytic activity of the enzyme and are critical for ensuring that the PEGylation process has not shielded the active site or induced conformational changes that impair function. The covalent attachment of PEG can enhance long-term stability and protect against proteolytic degradation, which can be beneficial, but any decrease in specific activity must be quantified. biochempeg.com
Other cell-based assays are frequently used to determine the broader biological impact of the conjugate. Cell proliferation and viability assays, such as the CellTiter-Glo assay which measures ATP levels, can determine if the conjugate has cytotoxic or cytostatic effects on cells. nih.govnih.gov Cell migration assays can be used to assess the impact of the conjugate on cellular motility, which is relevant for applications in cancer research and tissue regeneration. nih.govreading.ac.uk These functional assays provide a comprehensive picture of the conjugate's performance in a biological context.
Table 4: In Vitro Assays for Biological Evaluation of this compound Constructs This table is interactive. You can sort and filter the data.
| Assay Type | Biological Question Addressed | Example Research Finding |
|---|---|---|
| Ligand Binding Assay (Flow Cytometry) | Does the conjugate retain its ability to bind to its target receptor on cells? | PEGylated monoclonal antibodies may bind less efficiently to their target cells than the unmodified antibodies. researchgate.netnih.gov |
| Ligand Binding Assay (ELISA) | Can the conjugate be detected and its binding affinity quantified in an immunoassay format? | ELISAs are a relevant method for the pharmacokinetic study of PEGylated molecules. acs.org |
| Cell Viability/Proliferation Assay | Does the conjugate affect cell health or growth? | The effect of PEGylated compounds on cell viability can be dose-dependent and cell-line specific. nih.gov |
| Cell Migration Assay | Does the conjugate inhibit or promote cell movement? | PEGylated conjugates can significantly inhibit the migration of certain cell types, such as vascular endothelial cells. reading.ac.uk |
| Enzymatic Assay | If the parent molecule is an enzyme, does it retain its catalytic activity post-conjugation? | PEGylation can be used to improve the stability of enzymes while aiming to retain maximum biological activity. biochempeg.com |
Emerging Trends and Future Perspectives for Benzyl Peg11 Boc in Chemical Research
Development of Next-Generation Multivalent and Branched Constructs for Enhanced Efficacy in Research Models
The concept of multivalency, where multiple ligands are presented on a single scaffold, is a powerful strategy to enhance binding affinity and avidity to biological targets. Benzyl-PEG11-Boc and similar long-chain PEG linkers are instrumental in the construction of these complex architectures. The PEG11 chain provides a flexible and hydrophilic spacer that allows for the optimal orientation of the attached molecules, minimizing steric hindrance and improving solubility.
In research models, multivalent constructs are being designed to probe and modulate cellular signaling pathways with greater precision. For instance, by attaching multiple copies of a specific ligand to a central core using PEG linkers, researchers can induce receptor clustering on the cell surface, a critical step in many biological processes. ualberta.canih.gov Branched PEG linkers, which have multiple arms extending from a central point, are particularly advantageous for creating these multivalent systems. broadpharm.com This approach allows for a higher density of ligands to be presented, leading to enhanced efficacy in research applications such as targeted drug delivery and the study of protein-protein interactions. broadpharm.comaxispharm.com
The synthesis of these multivalent constructs often involves a modular approach, where heterobifunctional linkers like this compound play a crucial role. nih.govmdpi.com The Boc-protected amine allows for the sequential and controlled addition of different molecules, enabling the creation of well-defined, multifunctional constructs. ualberta.ca This strategy is being explored for the development of next-generation research tools with tailored properties for specific biological investigations.
| Feature | Description | Research Implication |
| Multivalency | Presentation of multiple ligands on a single molecular construct. | Enhanced binding affinity and avidity to biological targets. nih.gov |
| Branched PEG Linkers | PEG linkers with multiple arms extending from a central core. broadpharm.com | Allows for higher ligand density and improved pharmacokinetic properties in research models. broadpharm.com |
| Modular Synthesis | Stepwise construction of complex molecules using heterobifunctional linkers. nih.gov | Enables the creation of well-defined, multifunctional constructs for precise biological studies. mdpi.com |
Integration into Stimuli-Responsive Systems for Controlled Release or Activation in Research Applications
Stimuli-responsive systems, which undergo a change in their properties in response to specific triggers, represent a frontier in controlled molecular delivery and activation for research purposes. These systems can be designed to respond to a variety of internal or external stimuli, including pH, redox potential, enzymes, light, temperature, and magnetic fields. mdpi.commdpi.com The integration of PEG linkers, such as the one found in this compound, into these systems is a key area of investigation.
The PEG chain can serve as a hydrophilic shell for nanocarriers, preventing their premature clearance and allowing them to accumulate at a target site. mdpi.com The linker can be designed to be cleavable under specific conditions. For example, a disulfide bond can be incorporated into the linker, which is stable in the extracellular environment but is cleaved in the reducing intracellular environment, leading to the release of a payload. researchgate.net Similarly, pH-sensitive linkages can be used to trigger release in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. mdpi.comnih.gov
This compound, with its terminal functional groups, can be readily incorporated into such systems. The benzyl (B1604629) group can be used as an anchor to a hydrophobic core, while the Boc-protected amine, once deprotected, can be conjugated to a therapeutic agent, a targeting moiety, or a component of the stimuli-responsive system itself. The development of multi-stimuli responsive systems, which respond to two or more triggers, is also an active area of research, offering even more precise control over molecular release and activation. rsc.org
| Stimulus | Mechanism of Action | Potential Research Application |
| pH | Cleavage of acid-labile linkers or conformational changes in pH-sensitive polymers. nih.gov | Targeted release of molecules in acidic tumor microenvironments or specific cellular compartments. |
| Redox | Cleavage of disulfide bonds in the reducing intracellular environment. researchgate.net | Intracellular delivery of therapeutic or diagnostic agents. |
| Light | Photochemical reactions that lead to the cleavage of a linker or disruption of a nanocarrier. nih.gov | Spatiotemporally controlled release of molecules with high precision. |
| Magnetic Field | Magnetic nanoparticles within a hydrogel or liposome (B1194612) respond to an external field, leading to drug release. mdpi.com | Remotely triggered release of agents at a specific target site. |
Advancements in High-Throughput Synthesis and Screening of PEGylated Libraries for Drug Discovery Research
The discovery of new therapeutic agents often relies on the synthesis and screening of large libraries of compounds. High-throughput synthesis (HTS) techniques have become indispensable in this process, and the modular nature of molecules containing PEG linkers makes them well-suited for this approach. nih.govstrath.ac.uk this compound is an example of a building block that can be utilized in the rapid parallel synthesis of compound libraries. chemrxiv.org
A prominent application of this is in the field of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. invivochem.comnih.gov A PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. The nature and length of this linker are critical for the efficacy of the PROTAC. nih.gov
High-throughput platforms have been developed to rapidly synthesize libraries of PROTACs with varying linker lengths and compositions, often using PEG-based linkers. nih.govchemrxiv.org These "direct-to-biology" approaches allow for the nanomole-scale synthesis of PROTAC arrays in well plates, followed by direct screening in cellular assays without the need for purification of each individual compound. chemrxiv.orgresearchgate.net This dramatically accelerates the identification of potent and selective degraders. The use of pre-formed E3 ligase-linker intermediates, where a linker like a deprotected form of this compound is already attached to the E3 ligase ligand, further streamlines this process. strath.ac.ukchemrxiv.org
| HTS Approach | Description | Advantage in Drug Discovery Research |
| Parallel Synthesis | Simultaneous synthesis of a large number of compounds in a multi-well format. chemrxiv.org | Rapid generation of diverse chemical libraries for screening. |
| Direct-to-Biology | The use of unpurified reaction mixtures directly in biological assays. researchgate.net | Accelerates the cycle of synthesis and screening. |
| Use of Pre-formed Intermediates | Employing building blocks that already contain a portion of the final molecule, such as an E3 ligase-linker conjugate. strath.ac.ukchemrxiv.org | Simplifies the synthesis of complex molecules like PROTACs. |
Potential in Expanding the Chemical Space for Novel Targeted Degradation and Imaging Agents
The versatility of this compound and related PEG linkers is expanding the chemical space for the development of novel agents for targeted protein degradation and molecular imaging. The ability to tune the length, flexibility, and hydrophilicity of the PEG linker is crucial for optimizing the properties of these agents. jenkemusa.comjenkemusa.com
In the realm of targeted protein degradation, PEG linkers are the most commonly used motifs in PROTAC design. nih.govbiochempeg.com They enhance the water solubility and cell permeability of the PROTAC molecule, which are often large and can have poor pharmacokinetic properties. jenkemusa.comjenkemusa.com The customizable length of the PEG chain allows for the precise positioning of the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation. nih.govjenkemusa.com Heterobifunctional PEG linkers enable the rapid assembly of diverse PROTAC structures, accelerating the discovery of new degraders for previously "undruggable" targets. jenkemusa.com
For molecular imaging, these linkers can be used to attach imaging moieties, such as fluorescent dyes or radioisotopes, to targeting ligands. nih.gov The PEG spacer helps to improve the solubility and pharmacokinetic profile of the imaging agent, leading to better signal-to-noise ratios and clearer images. The ability to create multivalent imaging agents using branched PEG linkers can also lead to enhanced signal intensity at the target site. The ongoing development of novel PEG linkers with different functionalities will continue to expand the possibilities for creating highly specific and effective targeted degradation and imaging agents for research.
| Application Area | Role of this compound and related linkers | Future Outlook |
| Targeted Protein Degradation | As a flexible, hydrophilic linker in PROTACs to optimize ternary complex formation and improve physicochemical properties. jenkemusa.combiochempeg.com | Development of more potent, selective, and orally bioavailable degraders for a wider range of disease targets. |
| Molecular Imaging | To conjugate imaging moieties to targeting ligands, improving solubility, pharmacokinetics, and signal strength. nih.gov | Creation of next-generation imaging agents with higher sensitivity and specificity for early disease detection and monitoring. |
Q & A
Q. What are the established synthetic routes for Benzyl-PEG11-Boc, and what critical parameters influence yield and purity?
Methodological Answer: this compound synthesis typically involves sequential coupling of PEG units with benzyl and Boc-protected termini. Key steps include:
- Protection/Deprotection: Use of Boc (tert-butoxycarbonyl) to protect reactive amine groups during PEG chain elongation .
- Coupling Reactions: Employing carbodiimide-based reagents (e.g., DCC or EDC) for ester/amide bond formation between PEG and benzyl groups .
- Purification: Size-exclusion chromatography (SEC) or dialysis to remove unreacted monomers and byproducts .
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of PEG intermediates but may retain water, affecting coupling efficiency .
- Temperature Control: Elevated temperatures accelerate reactions but risk Boc-group cleavage .
- Stoichiometric Precision: Excess reagents can lead to cross-linking or oligomerization .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer: Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- High-Performance Liquid Chromatography (HPLC):
Q. How can researchers resolve discrepancies between theoretical and observed molecular weights in MALDI-TOF analysis of this compound?
Methodological Answer: Discrepancies often arise from:
- Adduct Formation: Sodium/potassium adducts (+22/+38 Da) dominate in MALDI-TOF; use matrix additives (e.g., DHB) to suppress adducts .
- PEG Polydispersity: PEG’s inherent MW variability broadens peaks; compare against a PEG standard curve .
- Fragmentation: Laser-induced degradation; optimize laser intensity and use reflectron mode for higher resolution .
Contradiction Analysis Framework (Adapted from ):
Hypothesize Causes: Adducts, impurities, or instrument calibration.
Control Experiments: Analyze pure PEG standards under identical conditions.
Iterative Refinement: Adjust matrix, laser settings, or sample preparation.
Q. What strategies optimize the Boc deprotection step in this compound synthesis while minimizing side reactions?
Methodological Answer: Boc deprotection typically uses trifluoroacetic acid (TFA). To minimize side reactions (e.g., PEG chain scission):
- Acid Concentration: Use 20–30% TFA in DCM to balance efficiency and side reactions .
- Reaction Time: Monitor via TLC or LC-MS; typical deprotection completes in 1–2 hours at 0–4°C .
- Quenching: Neutralize TFA with cold ether or aqueous bicarbonate immediately post-reaction .
Advanced Optimization:
Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC/MS at intervals (0, 24, 48, 72 hrs) .
- Oxidative Stability: Expose to H2O2 (0.1–1%) and monitor Boc-group integrity via NMR .
- Light Sensitivity: Conduct accelerated UV-Vis exposure (λ = 254 nm) and track absorbance changes .
Experimental Design Considerations (From ):
- Include controls (unmodified PEG, free benzyl alcohol).
- Use triplicate samples for statistical validity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
